molecular formula C8H6BrNO B2563662 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine CAS No. 1488558-53-7

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine

Cat. No. B2563662
CAS RN: 1488558-53-7
M. Wt: 212.046
InChI Key: QMEBINVULARNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 . It is used in research .


Synthesis Analysis

A method for the synthesis of (prop-2-ynyloxy) benzene derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . This method could potentially be applied to the synthesis of “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine”.


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” consists of a pyridine ring with a bromo group at the 2-position and a prop-2-yn-1-yloxy group at the 3-position .


Chemical Reactions Analysis

The terminal alkynes in compounds like “2-Bromo-3-(prop-2-yn-1-yloxy)pyridine” can undergo oxidative alkyne–alkyne coupling under Atom Transfer Radical Polymerization (ATRP) conditions, resulting in polymers with bimodal molecular weight distributions .

Scientific Research Applications

Synthesis of Indole Derivatives

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine: is utilized in the synthesis of various indole derivatives. These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The indole scaffold is a crucial component in many synthetic drug molecules, binding with high affinity to multiple receptors, which is essential for developing new therapeutic agents .

Grignard Reactions

This compound is involved in Grignard reactions, which are pivotal for creating new chemical bonds. For instance, it reacts with 1-Chloro-1,1,2,2,2-pentamethyldisilane to form products that are valuable in the synthesis of organometallic compounds . These reactions are fundamental in the development of materials and chemicals used in various industrial applications.

Polymerization Initiators

In polymer science, 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine serves as an initiator for atom transfer radical polymerization (ATRP), particularly in the polymerization of styrene . It helps control the polymerization kinetics and molecular weight distribution, which is critical for producing polymers with desired properties.

properties

IUPAC Name

2-bromo-3-prop-2-ynoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBINVULARNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-hydroxypyridine (10 g) in dry THF (100 ml) was treated with 1 equivalent of sodium hydride (80% in oil) (1.72 g) and stirred at room temperature under nitrogen for 0.75 hours. Propargyl bromide (80% in toluene) (19.2 ml) was added and the mixture was heated under reflux for 88 hours. After cooling, the solvent was evaporated under reduced pressure and the residue partitioned between 5% aqueous NaOH and EtOAc. The organic layer was removed, dried (Na2SO4) and concentrated in vacuo to give a pale yellow gum. This was purified by column chromatography on silica using dichloromethane as eluant to give 2-bromo-3-propargyloxypyridine as an off white solid 6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.